Jak1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

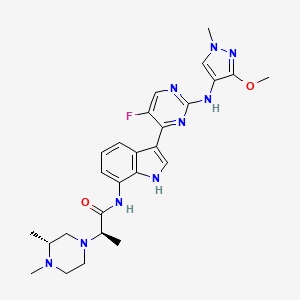

C26H32FN9O2 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

(2R)-2-[(3R)-3,4-dimethylpiperazin-1-yl]-N-[3-[5-fluoro-2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]propanamide |

InChI |

InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1 |

InChI Key |

HKMXSVZYKLTDAP-HZPDHXFCSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C)[C@H](C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |

Canonical SMILES |

CC1CN(CCN1C)C(C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Profile of a Selective JAK1 Inhibitor: A Technical Overview

Note: Initial searches for a compound specifically named "Jak1-IN-4" did not yield any publicly available data. This guide, therefore, focuses on the well-characterized and selective JAK1 inhibitor, Abrocitinib, to provide a representative in-depth technical overview in line with the user's request.

This technical guide provides a comprehensive analysis of the inhibitory activity and selectivity of a selective Janus Kinase 1 (JAK1) inhibitor, using Abrocitinib as a primary example. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the inhibitor's potency, selectivity profile, the underlying signaling pathway, and the experimental methodologies used for its characterization.

Quantitative Inhibitory Activity and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For JAK inhibitors, these values are determined against a panel of kinases to assess both efficacy and selectivity. Greater selectivity for a specific JAK isoform can lead to a more targeted therapeutic effect and potentially fewer side effects.

The inhibitory activity of Abrocitinib against the four members of the JAK family is summarized below.

| Kinase | IC50 (nM) | Reference |

| JAK1 | 29 | |

| JAK2 | 803 | [1] |

| JAK3 | >10,000 | |

| TYK2 | ~1,300 |

These data demonstrate that Abrocitinib is a potent inhibitor of JAK1 and exhibits significant selectivity over other JAK family members.

The JAK-STAT Signaling Pathway and Inhibition

Janus kinases are intracellular tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for processes such as immune response, inflammation, and hematopoiesis.[1][2] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[2]

Selective JAK1 inhibitors, such as Abrocitinib, act by competitively binding to the ATP-binding site of the JAK1 enzyme, thereby preventing the phosphorylation and activation of the downstream signaling cascade.[1]

Caption: The JAK-STAT signaling pathway and the inhibitory action of a selective JAK1 inhibitor.

Experimental Protocols: Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. While specific protocols may vary between laboratories, the general workflow is consistent.

General Principle

A common method involves measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. The signal is inversely proportional to the inhibitory activity of the compound being tested.

Materials and Reagents

-

Purified recombinant JAK1 enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test inhibitor (e.g., Abrocitinib) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, EGTA)

-

Detection reagents (e.g., ADP-Glo™, HTRF®, or LanthaScreen™)

-

Microplates (e.g., 384-well)

Assay Workflow

The following diagram illustrates a typical workflow for a kinase inhibition assay.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Steps

-

Reagent Preparation : Prepare all buffers, substrate, and ATP solutions to their final working concentrations.

-

Inhibitor Dilution : Create a serial dilution of the test inhibitor in the assay buffer. Also, prepare positive (no inhibitor) and negative (no kinase) controls.

-

Dispensing : Dispense the diluted inhibitor or control solutions into the wells of a microplate.

-

Kinase Addition : Add the purified JAK1 enzyme to all wells except the negative controls.

-

Pre-incubation : Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Reaction Initiation : Start the kinase reaction by adding a mixture of the substrate and ATP to all wells.

-

Reaction Incubation : Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.

-

Reaction Termination : Stop the reaction, often by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

-

Signal Detection : Add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (e.g., luminescence or fluorescence) that correlates with the amount of ADP produced.

-

Signal Incubation : Incubate the plate to allow the detection signal to stabilize.

-

Data Acquisition : Read the plate using a suitable plate reader.

-

Data Analysis : The raw data is then analyzed to determine the percent inhibition at each inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of the characterization of a selective JAK1 inhibitor. The presented data and methodologies are essential for the preclinical evaluation and development of such therapeutic agents.

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib | Annals of the Rheumatic Diseases [ard.bmj.com]

An In-depth Technical Guide to Jak1-IN-4 and the JAK/STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Jak1-IN-4 is a hypothetical selective JAK1 inhibitor. The data and experimental protocols presented herein are representative examples derived from publicly available information on similar selective JAK1 inhibitors and are intended for illustrative purposes.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors. This signaling cascade, known as the JAK/STAT pathway, is integral to cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1][2] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[1] Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancers, making JAK kinases attractive therapeutic targets.[3]

This compound is a potent and selective small molecule inhibitor of JAK1. By specifically targeting JAK1, this compound aims to modulate the activity of cytokines that are dependent on this kinase for their signaling, thereby offering a targeted therapeutic approach with a potentially favorable safety profile compared to less selective pan-JAK inhibitors. This document provides a comprehensive technical overview of the JAK/STAT signaling pathway, the mechanism of action of this compound, its inhibitory profile, and detailed experimental protocols for its characterization.

The JAK/STAT Signaling Pathway and Mechanism of Action of this compound

The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine to its specific transmembrane receptor.[4] This binding event induces receptor dimerization, which brings the associated JAKs into close proximity, facilitating their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4]

STAT proteins are recruited to these phosphorylated receptor sites via their SH2 domains, whereupon they are themselves phosphorylated by the activated JAKs.[1][2] Upon phosphorylation, STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][4]

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the JAK1 kinase domain. This competitive inhibition prevents the phosphorylation and activation of JAK1, thereby blocking the downstream phosphorylation of the cytokine receptor and STAT proteins. Consequently, the entire signaling cascade is disrupted, leading to the suppression of gene transcription mediated by JAK1-dependent cytokines.

Data Presentation: Inhibitory Profile of this compound

The potency and selectivity of this compound are critical determinants of its therapeutic potential. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) against the target kinase (JAK1) and other related kinases (JAK2, JAK3, and TYK2). A higher IC50 value indicates lower potency. The selectivity is assessed by the ratio of IC50 values for other kinases relative to JAK1.

| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Fold (vs. JAK1, Biochemical) |

| JAK1 | 10 | 30 | 1 |

| JAK2 | 280 | 840 | 28 |

| JAK3 | 8100 | >10000 | 810 |

| TYK2 | 1160 | 3480 | 116 |

| Table 1: Representative inhibitory activity and selectivity of this compound. Biochemical IC50 values are determined using purified recombinant enzymes. Cellular IC50 values are determined in a whole blood assay by measuring the inhibition of cytokine-induced STAT phosphorylation.[5] |

Experimental Protocols

In Vitro JAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the biochemical IC50 of this compound against purified JAK1 enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6][7][8][9]

Materials:

-

Recombinant human JAK1 enzyme (e.g., from BPS Bioscience, #40449)[7]

-

Kinase substrate (e.g., IRS1-tide, 1 mg/ml)[7]

-

ATP (500 µM stock)[7]

-

5x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[6]

-

This compound (serial dilutions in DMSO, then in 1x Kinase Assay Buffer)

-

ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[7]

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.

-

Prepare Master Mix: For each 25 µl reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration typically at the Km for ATP), and the kinase substrate.

-

Dispense Inhibitor: Add 2.5 µl of serially diluted this compound or vehicle control (e.g., 1% DMSO in 1x Kinase Assay Buffer) to the appropriate wells of the plate.

-

Add Master Mix: Add 12.5 µl of the Master Mix to all wells.

-

Initiate Kinase Reaction: Dilute the JAK1 enzyme to the desired concentration in 1x Kinase Assay Buffer. Add 10 µl of the diluted enzyme to the wells to start the reaction. For the "blank" or no-enzyme control, add 10 µl of 1x Kinase Assay Buffer.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Terminate Reaction and Deplete ATP: Add 25 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step stops the kinase reaction and consumes the remaining unreacted ATP.

-

Convert ADP to ATP and Detect: Add 50 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.

-

Measure Luminescence: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Inhibition of STAT Phosphorylation

This protocol outlines a method to assess the cellular potency of this compound by measuring its ability to inhibit cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) or a relevant cell line.[3][10]

Materials:

-

Human PBMCs or a suitable cell line (e.g., U2OS, HeLa)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cytokine for stimulation (e.g., IL-6 or IFNα to assess JAK1-dependent signaling)

-

This compound (serial dilutions in DMSO, then in culture medium)

-

Fixation Buffer (e.g., BD Cytofix™)

-

Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT1 (Y701) or anti-pSTAT3 (Y705))

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs or culture the chosen cell line to the desired density.

-

Inhibitor Pre-treatment: Aliquot cells into a 96-well plate. Add serial dilutions of this compound or vehicle control to the cells. Incubate for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add the appropriate cytokine at a pre-determined optimal concentration (e.g., EC80) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.

-

Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.

-

Permeabilization: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

-

Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in a solution containing the fluorochrome-conjugated anti-phospho-STAT antibody. Incubate for 30-60 minutes at room temperature, protected from light.

-

Flow Cytometry: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal.

-

Data Analysis: Gate on the cell population of interest. Calculate the percent inhibition of the phospho-STAT signal for each inhibitor concentration relative to the stimulated vehicle control. Determine the cellular IC50 by plotting percent inhibition against the log of the inhibitor concentration.

Conclusion

This compound represents a targeted approach to the inhibition of the JAK/STAT signaling pathway, with a high degree of selectivity for JAK1 over other JAK family members. This selectivity profile suggests the potential for effective modulation of inflammatory and autoimmune responses driven by JAK1-dependent cytokines, while potentially minimizing off-target effects associated with the inhibition of JAK2 and JAK3. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other similar kinase inhibitors, enabling researchers to thoroughly evaluate their potency, selectivity, and mechanism of action in both biochemical and cellular contexts. Further investigation into the in vivo efficacy and safety of such compounds is a critical next step in their development as potential therapeutic agents.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. biorxiv.org [biorxiv.org]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. ulab360.com [ulab360.com]

- 10. researchgate.net [researchgate.net]

The Role of Selective JAK1 Inhibition in Cytokine Signaling: A Technical Overview

Disclaimer: The specific compound "Jak1-IN-4" is not referenced in publicly available scientific literature. Therefore, this document will utilize Filgotinib, a well-characterized and selective JAK1 inhibitor, as a representative molecule to provide an in-depth technical guide on the role of selective JAK1 inhibition in cytokine signaling for researchers, scientists, and drug development professionals.

Introduction to JAK1 in Cytokine Signaling

The Janus kinase (JAK) family, comprising four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors. These signaling pathways are integral to the regulation of immune responses, inflammation, and hematopoiesis. Cytokine binding to its specific cell surface receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their activation through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.

JAK1 is a critical signaling partner for a multitude of cytokine receptors, including those for the common gamma chain (γc) family (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), the gp130 family (e.g., IL-6), and interferons (IFNs). Given its central role in mediating the effects of numerous pro-inflammatory cytokines, selective inhibition of JAK1 has emerged as a key therapeutic strategy for a variety of autoimmune and inflammatory diseases.

Mechanism of Action of a Selective JAK1 Inhibitor

Selective JAK1 inhibitors, such as Filgotinib, are small molecules designed to compete with adenosine triphosphate (ATP) for the binding site within the kinase domain of JAK1. By occupying this site, the inhibitor prevents the phosphorylation and subsequent activation of JAK1, thereby blocking the downstream signaling cascade. The selectivity of an inhibitor for JAK1 over other JAK family members is crucial, as it may offer a more targeted therapeutic effect while minimizing off-target effects associated with the inhibition of JAK2 (implicated in erythropoiesis and thrombopoiesis) and JAK3 (critical for lymphocyte development and function).

Quantitative Analysis of Inhibitor Potency and Selectivity

The inhibitory activity and selectivity of a compound are typically determined through a series of in vitro biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the biochemical potency of Filgotinib against the four JAK family members.

| Target | Filgotinib IC50 (nM) | Reference |

| JAK1 | 10 | [1] |

| JAK2 | 28 | [1] |

| JAK3 | 810 | [1] |

| TYK2 | 116 | [1] |

Table 1: Biochemical IC50 values of Filgotinib against JAK family kinases.

The data in Table 1 demonstrates that Filgotinib is most potent against JAK1, with approximately 3-fold selectivity over JAK2, 81-fold selectivity over JAK3, and 12-fold selectivity over TYK2 in biochemical assays.[1] It is important to note that the selectivity profile in cellular assays, which measure the inhibition of cytokine-induced signaling in a more physiologically relevant context, can differ and often shows enhanced selectivity for JAK1-dependent pathways. Filgotinib has been shown to have a 30-fold selectivity for JAK1- over JAK2-dependent signaling in human whole blood assays.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor activity. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate peptide by the isolated JAK kinase domain.

Objective: To determine the IC50 value of a test compound against a specific JAK kinase.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains

-

Biotinylated peptide substrate (e.g., a peptide derived from STAT1)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (e.g., Filgotinib) serially diluted in DMSO

-

HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well low-volume white plate, add the test compound, followed by the JAK enzyme.

-

Allow the compound and enzyme to incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and plot the data to determine the IC50 value using a non-linear regression model.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To assess the functional potency and selectivity of a test compound in a cellular context.

Materials:

-

Fresh human whole blood or isolated PBMCs

-

Cytokines to stimulate specific pathways (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3, GM-CSF for JAK2/JAK2)

-

Test compound (e.g., Filgotinib) serially diluted in DMSO

-

Fixation buffer (e.g., Cytofix)

-

Permeabilization buffer (e.g., Perm Buffer III)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Pre-incubate whole blood or PBMCs with serial dilutions of the test compound for 1-2 hours at 37°C.

-

Stimulate the cells with a pre-determined concentration of a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C.

-

Immediately fix the cells by adding a fixation buffer.

-

Lyse red blood cells (if using whole blood) and wash the remaining cells.

-

Permeabilize the cells by adding a permeabilization buffer and incubating on ice.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STATs.

-

Wash the cells to remove unbound antibodies.

-

Acquire the samples on a flow cytometer.

-

Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated DMSO control.

-

Plot the data to determine the IC50 value for the inhibition of a specific cytokine signaling pathway.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are crucial for understanding complex biological processes and experimental designs. The following diagrams are generated using the DOT language.

Caption: JAK-STAT pathway and the action of a selective JAK1 inhibitor.

Caption: A typical experimental workflow for characterizing a JAK inhibitor.

Conclusion

The selective inhibition of JAK1 represents a significant advancement in the targeted therapy of immune-mediated inflammatory diseases. By blocking a critical node in cytokine signaling, inhibitors like Filgotinib can effectively dampen the pro-inflammatory cascades that drive disease pathology. A thorough characterization of these inhibitors, involving a combination of biochemical and cellular assays, is essential to understand their potency, selectivity, and mechanism of action. The methodologies and data presented in this guide provide a framework for the evaluation of selective JAK1 inhibitors and underscore their therapeutic potential.

References

Unraveling the Selectivity of Jak1-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of Jak1-IN-4, a potent and selective inhibitor of Janus kinase 1 (JAK1). Understanding the selectivity of kinase inhibitors is paramount in drug discovery and development, as it directly correlates with the therapeutic window and potential off-target effects. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to offer a detailed resource for professionals in the field.

This compound: Quantitative Selectivity Profile

This compound demonstrates notable selectivity for JAK1 over other members of the Janus kinase family. The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.

The selectivity of an inhibitor is determined by comparing its potency against the target kinase versus other kinases. A significantly higher IC50 value for off-target kinases indicates greater selectivity.

| Kinase Target | IC50 |

| JAK1 | 85 nM |

| JAK2 | 12.8 µM |

| JAK3 | >30 µM |

| Data sourced from multiple chemical supplier databases.[1][2][3][4][5][6][7][8][9][10][11][12][13] |

As the data indicates, this compound is significantly more potent against JAK1 compared to JAK2 and JAK3, showcasing its selective nature. The IC50 for JAK2 is approximately 150-fold higher than for JAK1, and the inhibition of JAK3 is minimal even at high concentrations.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant JAK1, JAK2, and JAK3 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

-

This compound (or other test compounds)

-

HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

-

Microplates (e.g., 384-well, low volume, white)

-

Plate reader capable of HTRF detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In the microplate wells, add the kinase buffer, the substrate peptide, and the diluted this compound.

-

Kinase Addition: Add the purified JAK kinase to each well to initiate the enzymatic reaction. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).

-

ATP Addition: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for each kinase to ensure competitive binding conditions.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction by adding the HTRF detection reagents. The Europium-labeled antibody will bind to phosphorylated substrate, and the Streptavidin-XL665 will bind to the biotinylated substrate, bringing them into close proximity.

-

Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader. The HTRF signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of STAT Phosphorylation

This assay assesses the ability of an inhibitor to block the downstream signaling of the JAK-STAT pathway in a cellular context.

Materials:

-

A suitable cell line expressing the target JAKs and cytokine receptors (e.g., NCI-H1975)

-

Cell culture medium and supplements

-

Cytokine for stimulation (e.g., Interleukin-6 for JAK1-dependent signaling)

-

This compound

-

Lysis buffer

-

Antibodies for Western blotting or ELISA (e.g., anti-phospho-STAT3, anti-total-STAT3, and secondary antibodies)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway. Include an unstimulated control.

-

Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Calculate the percent inhibition of STAT3 phosphorylation at each inhibitor concentration relative to the cytokine-stimulated, vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.

Caption: A generalized workflow for determining kinase inhibitor selectivity.

This technical guide provides a foundational understanding of the selectivity profile of this compound. For further in-depth analysis, researchers are encouraged to consult primary literature and conduct their own experimental validations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cerdulatinib (PRT062070) hydrochloride | SYK/JAK Inhibitor | AmBeed.com [ambeed.com]

- 13. Ruxolitinib (INCB18424) | JAK1/2 Inhibitor | AmBeed.com [ambeed.com]

An In-depth Technical Guide to Selective JAK1 Inhibition: A Comparative Analysis

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed comparison of a representative selective Janus Kinase 1 (JAK1) inhibitor against other members of the JAK family inhibitors (Jakinibs). Due to the lack of specific public domain data for a compound named "Jak1-IN-4," this document will use well-characterized selective JAK1 inhibitors, such as Filgotinib and Upadacitinib, as primary examples to illustrate the principles of JAK1 selectivity and its implications.

Introduction to the Janus Kinase (JAK) Family

The Janus kinase (JAK) family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, a primary mechanism for transducing signals from a wide array of cytokines, interferons, and growth factors. This pathway regulates essential cellular processes, including immune response, hematopoiesis, cell proliferation, and differentiation.

Upon cytokine binding, cell surface receptors dimerize, bringing the associated JAKs into close proximity. This facilitates their auto-phosphorylation and activation. Activated JAKs then phosphorylate the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs significant therapeutic targets.

The Landscape of JAK Inhibitors

JAK inhibitors (Jakinibs) are small-molecule drugs designed to interfere with the JAK-STAT pathway by inhibiting the activity of one or more JAK family members. They are broadly classified based on their selectivity for the different JAK isoforms.

-

First-Generation (Pan-JAK) Inhibitors: These agents, such as Tofacitinib and Baricitinib, inhibit multiple JAK isoforms with comparable potency. While effective, their broad activity can lead to off-target effects associated with the inhibition of multiple signaling pathways.

-

Second-Generation (Selective) Inhibitors: Developed to improve the benefit-risk profile, these inhibitors show preferential activity against specific JAK isoforms. Examples include the JAK1-selective inhibitors Upadacitinib and Filgotinib, the JAK2-selective inhibitor Fedratinib, and the JAK3-selective inhibitor Ritlecitinib.

The rationale for developing selective inhibitors is rooted in the distinct biological roles of each JAK member:

-

JAK1: Plays a key role in signaling for many pro-inflammatory cytokines, including those using the common gamma chain (γc) (e.g., IL-2, IL-4, IL-15) and the gp130 family (e.g., IL-6). Selective JAK1 inhibition is hypothesized to provide potent anti-inflammatory effects with a potentially improved safety profile.

-

JAK2: Crucial for signaling from hematopoietic growth factors like erythropoietin (EPO) and thrombopoietin (TPO). Inhibition of JAK2 can lead to hematological side effects such as anemia and thrombocytopenia.

-

JAK3: Primarily pairs with JAK1 to mediate signaling for γc cytokines, playing a vital role in lymphocyte development and function. Its expression is largely restricted to hematopoietic cells.

-

TYK2: Involved in the signaling of IL-12, IL-23, and Type I interferons.

Comparative Data on JAK Inhibitor Selectivity

The selectivity of a JAK inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against each of the four JAK enzymes. A lower IC50 value indicates greater potency. The data presented below, compiled from various biochemical (cell-free) assays, illustrates the distinct selectivity profiles of representative JAK inhibitors.

Table 1: Biochemical IC50 Values (nM) of JAK Inhibitors

| Inhibitor | Primary Target(s) | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Data Source(s) |

| Tofacitinib | Pan-JAK (JAK1/3) | 3.2 - 112 | 4.1 - 20 | 1.0 - 1.6 | 34 | [1][2][3] |

| Baricitinib | JAK1 / JAK2 | 5.9 | 5.7 | >400 - 560 | 53 | [4] |

| Ruxolitinib | JAK1 / JAK2 | 3.3 | 2.8 | 323 - 428 | 19 | [1] |

| Filgotinib | JAK1 Selective | 10 | 28 | 810 | 1160 | |

| Upadacitinib | JAK1 Selective | 43 | 120 | 2300 | 4700 | [3] |

| Fedratinib | JAK2 Selective | >1000 | 3 | >1000 | >1000 | N/A |

| Ritlecitinib | JAK3 Selective | >10000 | >10000 | 33.1 | >10000 |

Note: IC50 values can vary between different assays and experimental conditions (e.g., ATP concentration). The ranges provided reflect data from multiple public sources.

As shown in the table, selective JAK1 inhibitors like Filgotinib and Upadacitinib demonstrate significantly higher IC50 values for JAK2, JAK3, and TYK2 compared to JAK1, indicating a pronounced preference for JAK1. In contrast, Baricitinib and Ruxolitinib show potent, near-equal inhibition of JAK1 and JAK2. Tofacitinib is most potent against JAK3 but also strongly inhibits JAK1 and JAK2 at clinically relevant concentrations.

Visualizing the JAK-STAT Pathway and Inhibition

The JAK-STAT Signaling Cascade

The following diagram illustrates the canonical JAK-STAT pathway. Cytokine binding induces receptor dimerization, which activates associated JAKs. The JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.

Mechanism of ATP-Competitive Inhibition

Most current JAK inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic cleft (JH1 domain) of the kinase. By occupying this site, the inhibitor prevents the phosphorylation of the enzyme and its downstream targets, effectively blocking the signaling cascade.

Experimental Protocols

Characterizing the potency and selectivity of JAK inhibitors requires robust biochemical and cellular assays.

Protocol: In Vitro Biochemical Kinase Assay

This method directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant JAK protein.

Objective: To determine the IC50 value of a test compound against a specific JAK isoform.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme (catalytic domain).

-

Biotinylated peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).

-

Adenosine Triphosphate (ATP).

-

Test inhibitor compound, serially diluted.

-

Assay Buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT).

-

Stop Solution (e.g., EDTA).

-

Detection Reagents (e.g., Homogeneous Time-Resolved Fluorescence [HTRF] reagents like Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

-

384-well microplates.

Methodology Workflow:

Protocol: Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins following cytokine stimulation.

Objective: To assess the potency of a test compound in inhibiting a specific cytokine-driven JAK-STAT signaling pathway in whole blood or isolated immune cells.

Materials:

-

Fresh whole blood from healthy donors.

-

Test inhibitor compound, serially diluted.

-

Cytokine stimulants (e.g., IL-6 for JAK1/2, IFN-α for JAK1/TYK2, IL-4 for JAK1/3, GM-CSF for JAK2/2).

-

Fixation and permeabilization buffers (e.g., PerFix EXPOSE kit).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4 for T-cells, CD14 for monocytes) and intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

Methodology:

-

Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with varying concentrations of the test inhibitor (or vehicle control) for 1 hour at 37°C.

-

Cytokine Stimulation: A specific cytokine is added to the blood samples to activate a target pathway (e.g., IL-6 to stimulate the JAK1/JAK2-STAT3 pathway). Samples are incubated for a short period (e.g., 15 minutes at 37°C).

-

Fixation and Lysis: The reaction is stopped, and red blood cells are lysed. The remaining leukocytes are fixed and permeabilized to allow antibody access to intracellular targets.

-

Antibody Staining: Cells are stained with a cocktail of antibodies against cell surface markers and the specific intracellular pSTAT protein of interest.

-

Flow Cytometry Analysis: Samples are acquired on a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT signal is measured within specific cell populations (e.g., in CD4+ T-cells).

-

Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated relative to the stimulated vehicle control. IC50 values are then determined by plotting the inhibition percentage against the inhibitor concentration.

Conclusion

The development of JAK inhibitors has marked a significant advancement in the treatment of immune-mediated diseases. The transition from first-generation pan-JAK inhibitors to second-generation selective agents reflects a sophisticated approach to drug design aimed at maximizing therapeutic efficacy while minimizing mechanism-based side effects. Selective JAK1 inhibitors, exemplified by compounds like Filgotinib and Upadacitinib, are designed to potently target pro-inflammatory cytokine pathways while sparing the JAK2-mediated pathways essential for hematopoiesis. The comparative data clearly illustrates these differences in selectivity. Understanding these profiles, through rigorous biochemical and cellular assays as detailed in this guide, is paramount for researchers and drug developers working to refine and expand the therapeutic potential of the Jakinib class.

References

- 1. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

Probing the Power of Precision: A Technical Guide to In Vitro Kinase Assays for JAK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies of in vitro kinase assays tailored for the evaluation of Janus Kinase 1 (JAK1) inhibitors. Understanding these assays is pivotal for the discovery and development of targeted therapies for a spectrum of autoimmune diseases, inflammatory conditions, and cancers where the JAK-STAT signaling pathway is implicated.[1][2][3][4] This document provides a comprehensive overview of various assay formats, detailed experimental protocols, and a structured presentation of quantitative data to facilitate comparative analysis.

The Central Role of JAK1 in Cellular Signaling

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2.[3][4] These enzymes are critical mediators of signal transduction initiated by cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, differentiation, and apoptosis.[3][5] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][5][6] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3][6] Dysregulation of the JAK-STAT pathway, particularly through JAK1, is a hallmark of numerous diseases, making it a prime therapeutic target.[1][3][7]

Inhibitors of JAK1, such as a hypothetical compound "Jak1-IN-4," are designed to interfere with the kinase activity of JAK1, thereby blocking the downstream signaling cascade.[8] In vitro kinase assays are indispensable tools for quantifying the potency and selectivity of such inhibitors.

Core Principles of In Vitro JAK1 Kinase Assays

The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled environment. This is achieved by providing the kinase with its essential substrates—a protein or peptide substrate and a phosphate donor, typically adenosine triphosphate (ATP)—and then detecting one of the reaction products. The inhibitory effect of a compound is determined by its ability to reduce the rate of this enzymatic reaction.

Several distinct methodologies are employed to monitor JAK1 kinase activity, each with its own set of advantages and limitations.

ADP Detection Assays

A common strategy is to quantify the amount of adenosine diphosphate (ADP) produced during the kinase reaction. As ATP is consumed, an equimolar amount of ADP is generated.

-

Transcreener® ADP² Assay: This is a homogenous, fluorescence-based assay that utilizes an antibody highly specific for ADP over ATP.[5] In the absence of ADP, a fluorescent tracer bound to the antibody emits a strong signal. ADP produced by the kinase reaction competes with the tracer for antibody binding, leading to a change in the fluorescent properties (e.g., fluorescence polarization, intensity, or TR-FRET), which is proportional to the kinase activity.[5]

-

ADP-Glo™ Kinase Assay: This is a luminescent assay format.[9] After the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, a second reagent converts the newly formed ADP into ATP, which then fuels a luciferase-luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[9]

Fluorescence Polarization (FP)-Based Assays

Fluorescence polarization assays can be used to screen for inhibitors that displace a fluorescently labeled probe from the ATP-binding site of the JAK1 pseudokinase domain (JH2).[10] The JH2 domain is a regulatory domain that can be targeted by allosteric inhibitors.[1] When the fluorescent probe is bound to the larger JAK1 protein, it tumbles slowly in solution, resulting in a high FP value.[10] If an inhibitor competes with the probe for binding, the displaced, smaller probe tumbles more rapidly, leading to a decrease in the FP signal.[10]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays, such as HTRF® and LanthaScreen™, are powerful tools for quantifying kinase activity. In a typical format, a biotinylated substrate peptide and a phosphospecific antibody labeled with a fluorescent acceptor (e.g., XL665) are used. The kinase reaction leads to the phosphorylation of the substrate. A streptavidin-labeled donor fluorophore (e.g., Europium cryptate) is then added. When both the donor and acceptor are in close proximity (i.e., the antibody is bound to the phosphorylated substrate), FRET occurs, generating a specific signal that is proportional to the extent of substrate phosphorylation.

Radioactive Assays (Radiometric Assays)

The traditional "gold standard" for kinase assays involves the use of radioactively labeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.[11][12][13] The kinase transfers the radioactive phosphate group to its substrate. The phosphorylated substrate is then separated from the unincorporated radioactive ATP, usually by binding to a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter or autoradiography.[11][14]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for an in vitro JAK1 kinase assay.

Caption: The JAK-STAT signaling pathway.

Caption: Generalized workflow for an in vitro JAK1 kinase assay.

Experimental Protocols

Below are representative, generalized protocols for common in vitro JAK1 kinase assay formats. Specific concentrations and incubation times may require optimization.

Protocol 1: Transcreener® ADP² FP Assay

Materials:

-

Purified recombinant JAK1 enzyme

-

IRS1 peptide substrate

-

ATP

-

JAK1 assay buffer

-

Transcreener® ADP² FP Detection Mix (ADP Alexa Fluor 633 Tracer, ADP² Antibody)

-

Test inhibitor (e.g., this compound)

-

384-well low-volume black plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 384-well plate, add the test inhibitor, purified JAK1 enzyme (e.g., 8 nM), and IRS1 peptide substrate (e.g., 10 µM).

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[5]

-

Terminate the reaction and detect ADP formation by adding the Transcreener® ADP² FP Detection Mix.

-

Incubate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition based on controls (no inhibitor and no enzyme) and determine the IC50 value of the inhibitor.

Protocol 2: ADP-Glo™ Luminescent Assay

Materials:

-

JAK1 Kinase Enzyme System (containing JAK1 enzyme, substrate peptide, and reaction buffer)[9]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

ATP

-

Test inhibitor

-

96-well or 384-well white plates

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

Set up the kinase reaction in a white plate by combining the JAK1 enzyme, substrate, and test inhibitor in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 value of the inhibitor by plotting the luminescent signal against the inhibitor concentration.

Protocol 3: Radiometric [γ-³³P]ATP Filter Binding Assay

Materials:

-

Purified active JAK1 enzyme[14]

-

Peptide substrate (e.g., GEEPLYWSFPAKKK)[14]

-

Kinase reaction buffer

-

[γ-³³P]ATP

-

Non-radioactive ATP

-

Test inhibitor

-

Phosphoric acid (to stop the reaction)

-

Filtermat

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 96-well plate, combine the kinase reaction buffer, peptide substrate, and diluted JAK1 enzyme.[14]

-

Add the test inhibitor.

-

Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP.[14]

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).[14]

-

Stop the reaction by adding phosphoric acid.[14]

-

Transfer the reaction mixture to a filtermat to capture the phosphorylated substrate.

-

Wash the filtermat to remove unincorporated [γ-³³P]ATP.[14]

-

Dry the filtermat and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

Data Presentation: Quantitative Comparison of JAK1 Inhibitors

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables provide a template for summarizing and comparing the potency of various JAK1 inhibitors.

Table 1: IC50 Values of Representative JAK1 Inhibitors

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Assay Method |

| Tofacitinib | 112 | 20 | 1 | - | Cell-free assay[15] |

| Ruxolitinib | 3.3 | 2.8 | >400 | - | Cell-free assay[15] |

| Baricitinib | 5.9 | 5.7 | >400 | - | Cell-free assay[15] |

| Filgotinib | 10 | 28 | 810 | 116 | Cell-free assay[15] |

| Upadacitinib | 43 | >200 (74-fold selective) | - | - | Cellular assay[15] |

| Momelotinib | 11 | 18 | >1000 | - | Cell-free assay[15] |

Table 2: Example Assay Conditions for a Generic JAK1 In Vitro Kinase Assay

| Parameter | Condition | Reference |

| Enzyme Concentration | 8 nM | [5] |

| Substrate | IRS1 peptide | [5] |

| Substrate Concentration | 10 µM | [5] |

| ATP Concentration | 10 µM | [5] |

| Incubation Time | 60 minutes | [5] |

| Incubation Temperature | 30°C | [5] |

| Detection Method | Fluorescence Polarization | [5] |

Conclusion

In vitro kinase assays are a cornerstone of modern drug discovery, providing a robust and quantitative means to assess the potency and selectivity of kinase inhibitors. For JAK1, a variety of assay formats are available, each offering distinct advantages. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the specific scientific question being addressed. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to generate high-quality, reproducible data, thereby accelerating the development of novel and effective JAK1-targeted therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. JAK1 Kinase Enzyme System [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro kinase assay [bio-protocol.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. medchemexpress.com [medchemexpress.com]

The Role of Selective JAK1 Inhibition in Autoimmune Disease Models: A Technical Guide to Jak1-IN-4

For Researchers, Scientists, and Drug Development Professionals

The landscape of autoimmune disease treatment is rapidly evolving, with a significant focus on targeted therapies that can offer improved efficacy and safety profiles over broader immunosuppressants. Among these, inhibitors of the Janus kinase (JAK) family have emerged as a promising class of oral therapeutics. This technical guide delves into the preclinical application of Jak1-IN-4, a potent and selective inhibitor of JAK1, in the context of autoimmune disease models. By focusing on the specific inhibition of JAK1, compounds like this compound aim to modulate the inflammatory cascade with greater precision, potentially mitigating side effects associated with the inhibition of other JAK isoforms.

The JAK/STAT Signaling Pathway: A Central Hub for Inflammatory Cytokines

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine signals into transcriptional changes within the nucleus.[1] This pathway is integral to the pathogenesis of numerous autoimmune diseases, as it mediates the effects of a wide range of pro-inflammatory cytokines.[2][3]

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[4][5]

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Different cytokine receptors are associated with specific pairs of JAKs. JAK1 is a key signaling partner for a broad range of cytokines implicated in autoimmune disorders, including those that utilize the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the IL-6 and interferon (IFN) families.[2][6] Selective inhibition of JAK1 is therefore a compelling therapeutic strategy to dampen the inflammatory response while potentially sparing the functions mediated by other JAK isoforms, such as hematopoiesis which is largely regulated by JAK2.[7]

Quantitative Data for this compound and Representative Selective JAK1 Inhibitors

The therapeutic potential of a JAK inhibitor is determined by its potency and selectivity. This compound has been characterized as a potent and selective inhibitor of JAK1. The following table summarizes its in vitro inhibitory activity against various JAK isoforms.

| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Reference |

| This compound | JAK1 | 85 | - | [Source Not Found] |

| JAK2 | 12,800 | 150.6x | [Source Not Found] | |

| JAK3 | >30,000 | >352.9x | [Source Not Found] |

Note: While specific in vivo efficacy data for this compound in autoimmune models is not publicly available, the following table presents data from a preclinical study of CJ-15314, another potent and selective JAK1 inhibitor, in a rat adjuvant-induced arthritis (AIA) model. This data is illustrative of the potential efficacy of a selective JAK1 inhibitor.

| Compound | Dose | Animal Model | Efficacy Outcome | % Inhibition/Reduction | Reference |

| CJ-15314 | 30 mg/kg | Rat Adjuvant-Induced Arthritis (AIA) | Arthritis Activity Score | 95.3% | [8] |

| Filgotinib | 30 mg/kg | Rat Adjuvant-Induced Arthritis (AIA) | Arthritis Activity Score | 51.2% | [8] |

| Baricitinib | 10 mg/kg | Rat Adjuvant-Induced Arthritis (AIA) | Arthritis Activity Score | 97.7% | [8] |

Experimental Protocols

Detailed and standardized protocols are crucial for the preclinical evaluation of novel therapeutic agents. Below are representative methodologies for key in vitro and in vivo experiments to assess the efficacy of a selective JAK1 inhibitor like this compound.

In Vitro STAT Phosphorylation Assay

Objective: To determine the potency and selectivity of this compound in inhibiting cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells).

-

This compound (or other test compounds).

-

Cytokines (e.g., IL-6 for JAK1/JAK2 signaling, GM-CSF for JAK2/JAK2 signaling).

-

Phosphate-buffered saline (PBS).

-

Permeabilization buffer.

-

Fluorescently labeled antibodies against pSTAT1, pSTAT3, pSTAT5, and cell surface markers (e.g., CD4, CD14).

-

Flow cytometer.

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a pre-determined optimal concentration of a specific cytokine (e.g., IL-6 or GM-CSF) for 15-30 minutes at 37°C.

-

Fix the cells with a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with fluorescently labeled antibodies against phosphorylated STAT proteins and cell surface markers.

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the IC50 of this compound for the inhibition of STAT phosphorylation in specific cell populations.[1][8]

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

DBA/1J mice (male, 8-10 weeks old).

-

Bovine type II collagen (CII).

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

This compound formulated for oral administration.

-

Calipers for paw thickness measurement.

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at a site different from the initial immunization.

-

Disease Monitoring: Begin monitoring mice for signs of arthritis around day 21. Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit or the whole paw, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint deformity and/or ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.

-

Treatment: Once mice develop a clinical score of ≥ 4, randomize them into treatment groups. Administer this compound (at various doses) or vehicle control orally, once or twice daily, for a specified duration (e.g., 14-21 days).

-

Efficacy Evaluation: Continue to monitor arthritis scores and paw thickness throughout the treatment period. At the end of the study, collect paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion. Serum can be collected to measure levels of inflammatory cytokines and anti-CII antibodies.[9]

Conclusion

Selective JAK1 inhibitors like this compound represent a targeted approach to the treatment of autoimmune diseases. By potently and selectively inhibiting JAK1, these compounds have the potential to disrupt the signaling of a multitude of pro-inflammatory cytokines that are central to the pathophysiology of conditions such as rheumatoid arthritis, lupus, and inflammatory bowel disease. The data on related selective JAK1 inhibitors in preclinical models are encouraging, demonstrating significant reductions in disease activity. The detailed experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation of this compound and other novel JAK1 inhibitors, which is a critical step in their journey towards potential clinical application. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound in a range of autoimmune disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Sequential JAK inhibition enhances antitumor immunity after combined anti–PD-1 and anti-CTLA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkishimmunology.org [turkishimmunology.org]

- 4. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 5. AB0095 PRECLINICAL CHARACTERIZATION OF CJ-15314, A HIGHLY SELECTIVE JAK1 INHIBITOR, FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. JAK Inhibition as a Potential Treatment Target in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Janus kinase (JAK) Archives - Page 3 of 13 - ACR Meeting Abstracts [acrabstracts.org]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to JAK1-IN-4 for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of JAK1-IN--4, a potent and selective inhibitor of Janus Kinase 1 (JAK1), for its application in cancer cell line research. This document details its mechanism of action, presents key quantitative data, and provides detailed experimental protocols for its characterization.

Introduction

JAK1-IN-4 is a small molecule inhibitor that demonstrates high selectivity for JAK1, a key enzyme in the JAK/STAT signaling pathway. The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is frequently implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound offers a valuable tool for investigating the role of JAK1-mediated signaling in cancer biology and for the preclinical assessment of targeted therapies.

Mechanism of Action: The JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, consisting of JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, ultimately modulating gene expression.

The canonical JAK/STAT signaling cascade is initiated upon the binding of a ligand (e.g., a cytokine) to its corresponding receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

This compound exerts its effect by competitively inhibiting the ATP-binding site of JAK1, thereby preventing its phosphorylation and activation. This blockade of JAK1 activity leads to the downstream inhibition of STAT phosphorylation, dimerization, and nuclear translocation, ultimately suppressing the expression of genes involved in cancer cell proliferation and survival.

Signaling Pathway Diagram

Figure 1. The JAK/STAT signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound, including its selectivity for JAK family kinases and its inhibitory effect on a cancer cell line.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | IC50 |

| JAK1 | 85 nM |

| JAK2 | 12.8 µM |

| JAK3 | >30 µM |

Data sourced from supplier technical data sheets.[1][2]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 |

| NCI-H1975 (Non-Small Cell Lung Cancer) | STAT3 Phosphorylation | 227 nM |

Data sourced from supplier technical data sheets.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound in cancer cell lines.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blot for Phospho-STAT3 (p-STAT3)

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT3.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Cytokine for stimulation (e.g., IL-6)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with a cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and add Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p-STAT3, anti-STAT3, and anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the p-STAT3 and STAT3 signals to the β-actin loading control.

-

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound in cancer cell line research.

Figure 2. A typical experimental workflow for evaluating a kinase inhibitor.

This guide serves as a foundational resource for researchers initiating studies with this compound. For optimal results, it is recommended to consult specific product data sheets and relevant literature for the most up-to-date information and protocols.

References

The Prodrug Solution: An In-depth Technical Guide to Jak1-IN-4 and its In Vivo Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective JAK1 inhibitor, Jak1-IN-4, and its corresponding prodrug, JAK-IN-4, designed for effective in vivo studies. We delve into the rationale behind the prodrug strategy, present key preclinical data, and provide detailed experimental protocols to facilitate further research and development in the field of autoimmune and inflammatory diseases.

Introduction: Overcoming Bioavailability Challenges in JAK Inhibition

The Janus kinase (JAK) family of enzymes plays a pivotal role in the signaling pathways of numerous cytokines that are central to immune responses and inflammatory processes. Dysregulation of the JAK-STAT signaling pathway is a key factor in the pathophysiology of various autoimmune diseases, including rheumatoid arthritis. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.